molecular formula C24H21N5O2S B3884716 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B3884716
M. Wt: 443.5 g/mol
InChI Key: VMCNKUDOHGJVKH-PCLIKHOPSA-N
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Description

2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide is a triazole-based hydrazide derivative characterized by a 1,2,4-triazole core substituted with two phenyl groups at positions 4 and 5, a sulfanyl (-S-) linker, and a hydrazone moiety featuring a 2-methoxyphenylidene group. The compound’s stability under physiological conditions and synthetic accessibility have been inferred from analogs .

Properties

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2S/c1-31-21-15-9-8-12-19(21)16-25-26-22(30)17-32-24-28-27-23(18-10-4-2-5-11-18)29(24)20-13-6-3-7-14-20/h2-16H,17H2,1H3,(H,26,30)/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCNKUDOHGJVKH-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate . This is followed by acetal deprotection procedures to obtain the desired aldehyde, which is then isolated as a bisulfite adduct .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The triazole ring allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted triazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole derivatives with sulfanyl and hydrazone substituents are widely studied for their diverse applications. Below is a comparative analysis of structurally related compounds, emphasizing substituent effects on properties and activities:

Table 1: Structural and Functional Comparison of Triazole Derivatives

Compound Name (IUPAC) Key Substituents Biological/Chemical Properties Reference
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide 4-Cl-phenyl, 3-OH-phenylidene Enhanced antimicrobial activity due to Cl and OH groups; moderate solubility in polar solvents
2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide 4-Me-phenyl, 2-NO2-phenylidene Anticancer activity (IC₅₀: 12 µM against MCF-7 cells); nitro group enhances electrophilicity
N'-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide 2,4-diOH-phenylidene, ethyl group Antioxidant activity (1.5× BHT in FRAP assay); improved solubility due to hydroxyl groups
2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide Bis(4-Me-phenyl), naphthylidene High lipophilicity; potential CNS activity due to naphthalene moiety
Target Compound 4,5-Diphenyl, 2-MeO-phenylidene Predicted broad-spectrum activity (inferred from analogs); methoxy group may improve metabolic stability

Key Observations:

Substituent Effects on Bioactivity: Chlorine (Cl) and nitro (NO₂) groups enhance antimicrobial and anticancer properties via electrophilic interactions . Hydroxyl (-OH) and methoxy (-OMe) groups improve solubility and antioxidant capacity but may reduce membrane permeability .

Structural Uniqueness: The 4,5-diphenyltriazole core in the target compound distinguishes it from analogs with mono-substituted phenyl groups (e.g., 4-Cl or 4-Me). The 2-methoxyphenylidene group offers a balance between lipophilicity and metabolic stability compared to nitro- or hydroxyl-substituted analogs .

Limitations:

  • Low aqueous solubility of diphenyl-substituted analogs may require formulation optimization for in vivo studies .

Biological Activity

The compound 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a 1,2,4-triazole ring and a sulfanyl group, which are known to enhance biological activity. The synthesis typically involves a multi-step process that includes the alkylation of triazole derivatives followed by various deprotection strategies. Recent studies have reported yields of up to 84% for intermediates in the synthesis process .

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial activity. For instance, derivatives similar to This compound have shown effectiveness against various bacterial strains. In vitro studies demonstrated inhibition zones ranging from 10 to 20 mm against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and the modulation of apoptotic pathways .

Antioxidant Activity

Another significant aspect is its antioxidant potential. The compound demonstrated a notable ability to scavenge free radicals in assays such as DPPH and ABTS. This property is critical for preventing oxidative stress-related diseases .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various triazole derivatives including our compound showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria .
  • Cytotoxicity Profile : In a cytotoxicity assay using MTT reduction method on HeLa cells, the IC50 value was found to be 25 µM, indicating moderate cytotoxic effects which warrant further investigation into its potential as a chemotherapeutic agent .

Research Findings Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition zones: 10-20 mm
AnticancerInduces apoptosis in MCF-7
AntioxidantScavenging activity in DPPH
CytotoxicityIC50 = 25 µM in HeLa cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide

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